molecular formula C20H24ClN3O2S B2482385 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride CAS No. 1322022-50-3

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride

Cat. No.: B2482385
CAS No.: 1322022-50-3
M. Wt: 405.94
InChI Key: FXGBJWHAQSMBJK-UHFFFAOYSA-N
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Description

Structure and Synthesis: The compound features a 3-methylbenzamide core substituted with a 4-methoxybenzo[d]thiazol-2-yl group and a dimethylaminoethyl side chain, forming a tertiary amine hydrochloride salt.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S.ClH/c1-14-7-5-8-15(13-14)19(24)23(12-11-22(2)3)20-21-18-16(25-4)9-6-10-17(18)26-20;/h5-10,13H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGBJWHAQSMBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride is a synthetic compound with a complex structure that has garnered interest due to its potential biological activities. It belongs to a class of compounds characterized by the presence of a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a benzamide core, which may contribute to its pharmacological properties.

  • Molecular Formula : C20_{20}H24_{24}ClN3_3O4_4S2_2
  • Molecular Weight : 470.0 g/mol
  • CAS Number : 1331135-83-1

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, while the methoxybenzo[d]thiazole moiety may influence its binding to specific proteins.

Pharmacological Studies

  • Antitumor Activity : Preliminary studies have indicated that compounds similar to this compound exhibit significant antitumor properties. These compounds have been shown to inhibit enzymes critical for tumor progression, such as ubiquitin ligases, which are involved in protein degradation and cell cycle regulation .
  • Neurotransmitter Modulation : The compound may also influence neurotransmitter levels due to its structural components. The dimethylamino group is known for its ability to cross the blood-brain barrier, suggesting potential central nervous system effects .
  • G Protein-Coupled Receptors (GPCRs) : Studies on related compounds have shown interactions with GPCRs, which play essential roles in various physiological processes, including mood regulation and pain perception .

Toxicological Profile

The compound's safety profile has not been extensively studied; however, like many synthetic compounds with similar structures, it may pose risks of toxicity if not handled properly. Acute toxicity studies indicate that it can be harmful if ingested or if it comes into contact with skin .

Table 1: Summary of Biological Activities and Effects

Activity TypeObserved EffectsReferences
AntitumorInhibition of ubiquitin ligases
Neurotransmitter modulationPotential effects on serotonin and dopamine
GPCR InteractionModulation of signaling pathways
ToxicityHarmful if swallowed or contacted

Notable Research Findings

  • A study highlighted the compound's potential as an inhibitor of tumor growth through its effects on specific signaling pathways involved in cancer cell proliferation .
  • Another investigation revealed that compounds with similar structures could modulate neurotransmitter levels, suggesting a possible role in treating neurological disorders .

Scientific Research Applications

The compound has garnered interest due to its potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Key areas of research include:

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor properties. It has been shown to inhibit enzymes critical for tumor progression, particularly ubiquitin ligases, which are involved in protein degradation and cell cycle regulation. Research has demonstrated that compounds with similar structures can effectively inhibit cancer cell proliferation by targeting these pathways.

Neurotransmitter Modulation

The presence of the dimethylamino group suggests that the compound may influence neurotransmitter levels. This structural feature is known for its ability to cross the blood-brain barrier, indicating potential central nervous system effects. Studies have shown that related compounds can modulate levels of serotonin and dopamine, which could have implications for treating neurological disorders.

G Protein-Coupled Receptors (GPCRs) Interaction

Research on similar compounds has revealed interactions with GPCRs, which play essential roles in various physiological processes, including mood regulation and pain perception. The modulation of GPCR signaling pathways by this compound may contribute to its pharmacological effects.

Toxicological Profile

The safety profile of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride has not been extensively studied. However, like many synthetic compounds with similar structures, it may pose risks of toxicity if not handled properly. Acute toxicity studies suggest that it can be harmful if ingested or if it comes into contact with skin.

Summary of Biological Activities and Effects

Activity TypeObserved EffectsReferences
AntitumorInhibition of ubiquitin ligases
Neurotransmitter modulationPotential effects on serotonin and dopamine
GPCR InteractionModulation of signaling pathways
ToxicityHarmful if swallowed or contacted

Notable Research Findings

  • Antitumor Mechanism : A study highlighted the compound's potential as an inhibitor of tumor growth through its effects on specific signaling pathways involved in cancer cell proliferation.
  • Neurological Implications : Investigations have suggested that compounds with similar structures could modulate neurotransmitter levels, indicating a possible role in treating neurological disorders.

Comparison with Similar Compounds

Key Features :

  • The dimethylaminoethyl group contributes to solubility in polar solvents and may act as a protonable site under physiological conditions, influencing bioavailability .

Comparison with Structurally Similar Compounds

N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride (CAS: 1052530-89-8)

Structural Differences :

  • Substitutes the dimethylaminoethyl chain with a longer dimethylaminopropyl group, altering steric and pharmacokinetic profiles .

Functional Implications :

  • The dual benzothiazole system may enhance binding to thiazole-sensitive targets (e.g., kinase enzymes) but could reduce solubility due to increased hydrophobicity.
  • The extended alkyl chain might improve tissue penetration but delay renal clearance .

N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Hydrochloride (CAS: 1215321-47-3)

Structural Differences :

  • Substitutes the 4-methoxy group on the benzothiazole with a 4-fluoro substituent , enhancing electronegativity.
  • Introduces a piperidin-1-ylsulfonyl group on the benzamide ring, adding hydrogen-bond acceptor capacity .

Functional Implications :

  • The fluorine atom may improve metabolic stability by resisting oxidative degradation.
  • The sulfonyl-piperidine group could modulate selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) .

N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

Structural Differences :

  • Features a dichlorophenyl group instead of benzothiazole, reducing aromatic complexity.
  • Includes an ethoxymethoxy side chain , enhancing lipophilicity .

Functional Implications :

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Core Structure Substituents Molecular Weight Notable Properties
Target Compound 3-Methylbenzamide 4-Methoxybenzothiazole, dimethylaminoethyl ~463 (estimated) High solubility, moderate lipophilicity
1052530-89-8 Benzothiazole-carboxamide Dual benzothiazole, dimethylaminopropyl 463.0 Enhanced target affinity, reduced solubility
1215321-47-3 4-Sulfonylbenzamide 4-Fluorobenzothiazole, piperidinylsulfonyl ~550 (estimated) Enzyme selectivity, metabolic stability
Etobenzanid Dichlorophenyl-benzamide Ethoxymethoxy 334.2 Herbicidal activity, high lipophilicity

Research Findings and Implications

  • Solubility vs. Affinity Trade-offs: Compounds with extended alkyl chains (e.g., dimethylaminopropyl) exhibit lower aqueous solubility but improved membrane permeability compared to the target compound’s dimethylaminoethyl variant .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the benzo[d]thiazole core, followed by sequential amidation and alkylation. Critical steps include:

  • Amide bond formation : Use of activated benzoyl chlorides (e.g., 3-methylbenzoyl chloride) under anhydrous conditions with pyridine as a base .
  • Alkylation : Introduction of the dimethylaminoethyl group via nucleophilic substitution, often requiring controlled pH (7–9) and polar aprotic solvents like DMF .
  • Purification : Recrystallization from ethanol or methanol, with HPLC monitoring (C18 column, acetonitrile/water gradient) to achieve >95% purity .
    • Optimization : Reaction yields improve with strict temperature control (0–5°C for exothermic steps) and catalyst use (e.g., DMAP for amidation) .

Q. Which analytical techniques are essential for characterizing this compound, and what structural features are confirmed by each method?

  • 1H/13C NMR : Assigns proton environments (e.g., dimethylaminoethyl δ ~2.2–3.5 ppm, methoxy group δ ~3.7 ppm) and confirms aromatic substitution patterns .
  • HPLC-MS : Validates molecular weight (e.g., ESI-MS m/z ~450–500 [M+H]+) and detects impurities via retention time shifts .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to verify stoichiometry .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
  • Enzyme Inhibition : Fluorometric assays targeting HDACs or kinases, given structural similarities to known inhibitors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-methoxy with halogen or nitro groups) to assess electronic effects .
  • Side-Chain Variations : Compare dimethylaminoethyl with morpholinoethyl or piperazinyl groups to study steric/charge impacts on bioavailability .
  • Biological Testing : Correlate structural changes with activity shifts (e.g., logP vs. IC50 in enzyme assays) .
    • Case Study : A derivative with 4-fluoro substitution showed 3-fold higher HDAC inhibition than the parent compound, linked to enhanced electron-withdrawing effects .

Q. What strategies resolve contradictions in biological activity data across similar benzamide-thiazole derivatives?

  • Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
  • Solubility Effects : Use DMSO concentration controls (<1% v/v) to avoid false negatives in cell-based assays .
    • Statistical Approaches : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., substituent electronegativity, logD) driving activity differences .

Q. How can crystallography and computational modeling elucidate its mechanism of action?

  • X-ray Crystallography : Resolve binding poses in enzyme active sites (e.g., HDAC2), highlighting key interactions like H-bonding with methoxy groups .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify persistent contacts (e.g., hydrophobic packing with thiazole rings) .
  • Docking Validation : Cross-reference computational predictions with SPR data (e.g., KD values) to refine scoring functions .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Critical Issues :

  • Low Yields in Alkylation : Optimize stoichiometry (1.2:1 amine:alkylating agent) and switch to flow chemistry for better heat/mass transfer .
  • Byproduct Formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted benzoyl chloride .
    • Process Analytics : Implement in-line FTIR to monitor reaction progress and reduce purification steps .

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